2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through several methods. One common approach involves the reduction of isopiperitenone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, H2/Pd-C.
Substitution: SOCl2, PBr3, pyridine as a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- (-)-trans-Isopiperitenol
- (-)-cis-Isopiperitenol
- Piperitol
Uniqueness
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is unique due to its specific stereochemistry and the presence of both methyl and methylethenyl groups on the cyclohexene ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to its stereoisomers and other similar compounds.
Biological Activity
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a monoterpenoid compound with the molecular formula C10H16O and a molecular weight of approximately 152.23 g/mol. It is recognized for its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores its biological activity through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
CAS Number | 4017-77-0 |
Density | 0.94 g/cm³ |
Boiling Point | 228.9 °C |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of monoterpenoids, including compounds similar to 2-Cyclohexen-1-ol. Research indicates that these compounds may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms:
- Insulin Secretion : Monoterpenes can stimulate insulin release from pancreatic β-cells by promoting calcium influx via L-type voltage-dependent calcium channels .
- Lipid Metabolism : They may inhibit lipid breakdown in the liver, which contributes to improved metabolic profiles in diabetic models .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Monoterpenoids exhibit significant antioxidant activity, which can be attributed to their ability to scavenge free radicals and enhance the body's antioxidant defenses. For instance:
- In Vivo Studies : In animal models, certain monoterpenes have demonstrated the ability to upregulate antioxidant enzymes and reduce oxidative damage markers .
Antimicrobial Properties
The antimicrobial activity of 2-Cyclohexen-1-ol has been noted in various studies:
- Pathogen Inhibition : It has shown effectiveness against a range of bacteria and fungi, making it a candidate for natural preservative applications. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Study on Insulin Sensitivity
A study focused on the effects of monoterpenoids on insulin sensitivity utilized high-fat diet-induced rats. The results indicated that treatment with compounds similar to 2-Cyclohexen-1-ol significantly improved insulin sensitivity and reduced serum pro-inflammatory cytokines .
Antioxidant Evaluation
In another study assessing the antioxidant capacity of various monoterpenes, including derivatives of cyclohexenol, it was found that these compounds effectively reduced lipid peroxidation levels in vitro, suggesting their potential use in combating oxidative stress-related conditions .
Discussion
The biological activities of 2-Cyclohexen-1-ol, particularly its antidiabetic, antioxidant, and antimicrobial properties, underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and explore its applications in clinical settings.
Properties
CAS No. |
96555-02-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
OLAKPNFIICOONC-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Origin of Product |
United States |
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